(2S,4S)-2-Amino-4-benzylpentanedioic acid hydrochloride
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Overview
Description
(2S,4S)-2-Amino-4-benzylpentanedioic acid hydrochloride is a chiral amino acid derivative. It is known for its role as a building block in the synthesis of various bioactive compounds and pharmaceuticals. The compound’s unique stereochemistry makes it valuable in the development of enantiomerically pure substances, which are crucial in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-2-Amino-4-benzylpentanedioic acid hydrochloride typically involves the use of commercially available starting materials. One common method includes the diastereoselective synthesis from (2S,4S)-4-hydroxyproline. The process involves several steps, including protection of functional groups, selective reactions to introduce the benzyl group, and subsequent deprotection to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-2-Amino-4-benzylpentanedioic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as benzyl-substituted amino acids, oximes, nitriles, and reduced alcohols or aldehydes.
Scientific Research Applications
(2S,4S)-2-Amino-4-benzylpentanedioic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in enzyme-substrate interactions and protein synthesis.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those requiring enantiomerically pure compounds.
Industry: The compound is used in the production of agrochemicals and other bioactive substances
Mechanism of Action
The mechanism of action of (2S,4S)-2-Amino-4-benzylpentanedioic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, facilitating catalytic reactions. It can also interact with receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (2S,4R)-2-Amino-4-benzylpentanedioic acid hydrochloride
- (2R,4S)-2-Amino-4-benzylpentanedioic acid hydrochloride
- (2R,4R)-2-Amino-4-benzylpentanedioic acid hydrochloride
Uniqueness
(2S,4S)-2-Amino-4-benzylpentanedioic acid hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Compared to its diastereomers, this compound may exhibit different reactivity and interaction profiles with biological targets, making it particularly valuable in the synthesis of enantiomerically pure pharmaceuticals .
Properties
IUPAC Name |
(2S,4S)-2-amino-4-benzylpentanedioic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4.ClH/c13-10(12(16)17)7-9(11(14)15)6-8-4-2-1-3-5-8;/h1-5,9-10H,6-7,13H2,(H,14,15)(H,16,17);1H/t9-,10-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPLSUDKIMKECP-IYPAPVHQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC(C(=O)O)N)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C[C@@H](C(=O)O)N)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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